molecular formula C8H13N5O2 B13117910 N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide

Cat. No.: B13117910
M. Wt: 211.22 g/mol
InChI Key: NRFGLQYPBNOIJP-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide is a chemical compound known for its unique structure and properties. It is related to the class of pyrimidine derivatives and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide typically involves the reaction of 6-amino-1,3-dimethyluracil with acetimidamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with similar structural features.

    Theophylline: A well-known compound with a similar pyrimidine core structure.

    Caffeine: Another related compound with structural similarities.

Uniqueness

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetimidamide is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

N'-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)ethanimidamide

InChI

InChI=1S/C8H13N5O2/c1-4(9)11-5-6(10)12(2)8(15)13(3)7(5)14/h10H2,1-3H3,(H2,9,11)

InChI Key

NRFGLQYPBNOIJP-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(N(C(=O)N(C1=O)C)C)N)N

Origin of Product

United States

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